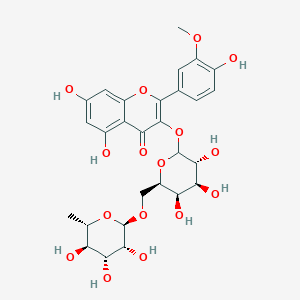

Luteolin 7,3'-di-O-glucuronide

概要

説明

Luteolin 7,3’-di-O-glucuronide is an esteemed biomedicine, known for its potential in mitigating inflammation and combating cancer-related ailments . By selectively modulating intricate cellular pathways, it displays remarkable anti-inflammatory and anti-cancer properties .

Molecular Structure Analysis

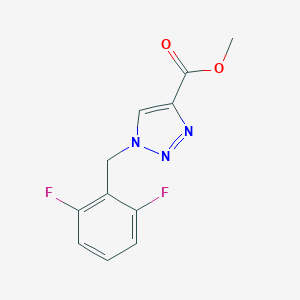

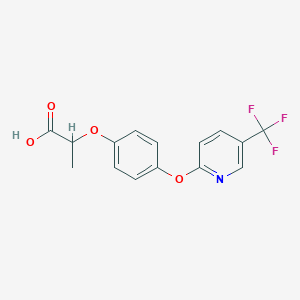

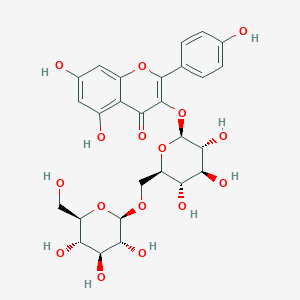

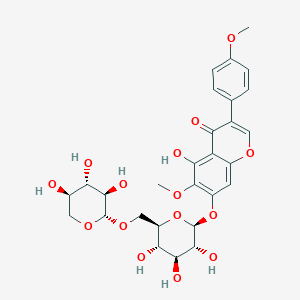

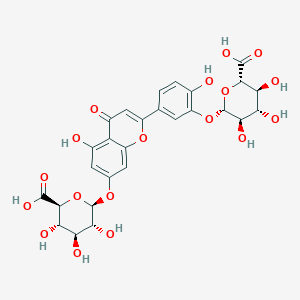

The molecular formula of Luteolin 7,3’-di-O-glucuronide is C27H26O18 . Its average mass is 638.484 Da and its monoisotopic mass is 638.111938 Da .Chemical Reactions Analysis

Luteolin 7,3’-di-O-glucuronide has been found to exhibit clear differences in antioxidant activities between these luteolin glucosides . This suggests that the B ring 3′,4′-dihydroxy group may be particularly important to their activities in this system .Physical And Chemical Properties Analysis

Luteolin 7,3’-di-O-glucuronide has a density of 1.9±0.1 g/cm3, a boiling point of 1091.2±65.0 °C at 760 mmHg, and a flash point of 359.5±27.8 °C . It has 18 H bond acceptors, 10 H bond donors, and 7 freely rotating bonds .科学的研究の応用

Neuroprotection in Cerebral Ischemia

Luteolin 7,3’-di-O-glucuronide has been shown to have a neuroprotective effect in models of cerebral ischemia. It ameliorates cerebral ischemic injury by regulating the RIP3/MLKL signaling pathway, which is involved in neuronal death. This compound effectively improves neuronal viability and reduces neuronal death in oxygen glucose deprivation (OGD) models and middle cerebral artery occlusion (MCAO) rat models .

Cardiovascular Health

This flavonoid glycoside has been identified in Perilla frutescens leaf extracts and is associated with cholesterol-lowering effects. It downregulates the expression of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which is crucial for reducing the risk of cardiovascular diseases related to hypercholesterolemia .

Antioxidant Activity

Luteolin 7,3’-di-O-glucuronide exhibits significant antioxidant properties. It inhibits the generation of reactive oxygen species (ROS) and has the potential to reduce oxidative stress in various physiological systems. This can be particularly beneficial in preventing and treating diseases where oxidative stress plays a key role .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the STAT3 pathway and exerting antiproliferative actions. It also represses the transcriptional activity of inflammatory cytokines and their receptors, which can be advantageous in conditions characterized by chronic inflammation .

Metabolic Regulation

In the context of metabolic health, Luteolin 7,3’-di-O-glucuronide has been studied for its role in inhibiting hyperlipidemia. The flavonoid extract from Perilla frutescens, which contains this compound, has shown potential in managing high-fat diet-induced hyperlipidemia in rats .

Anticancer Potential

Luteolin is known for its anticancer activities, and its glucuronide form may also contribute to this effect. It can block the activation of carcinogens, stimulate error-free DNA repair, and potentially play a role in cancer prevention and treatment .

Microbial Interaction

The compound’s interaction with intestinal microbacteria is noteworthy as it can be converted to luteolin after hydrolysis. This highlights its potential role in the gut microbiome and its influence on the bioavailability and efficacy of dietary flavonoids .

Bioavailability and Pharmacokinetics

Understanding the bioavailability and pharmacokinetics of Luteolin 7,3’-di-O-glucuronide is essential for its application in clinical settings. Studies have focused on its absorption, metabolism, and excretion to optimize its therapeutic potential .

作用機序

Target of Action

Luteolin 7,3’-di-O-glucuronide, a flavonoid compound of the luteolin family , primarily targets the STAT3 pathway . This pathway plays a crucial role in cellular processes such as cell growth and apoptosis. It also targets receptor-interacting serine/threonine-protein kinase 1 (RIP1), RIP3, and mixed lineage kinase domain-like protein (MLKL) , which are involved in necroptosis, a regulated type of cell death .

Mode of Action

Luteolin 7,3’-di-O-glucuronide interacts with its targets by inhibiting their activity. It inhibits the STAT3 pathway, leading to the transcriptional repression of a number of inflammatory cytokines and their receptors . It also inhibits the generation of reactive oxygen species (ROS) . Furthermore, it inhibits calcium overload, thereby improving mitochondrial function .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting the STAT3 pathway, it reduces oxidative stress and inflammatory mechanisms . It also inhibits the production of oxysterols and other hydroxylated fatty acids, which are recognized as important players in atherogenesis and cardiocirculatory system diseases .

Pharmacokinetics

It is known that flavonoids like luteolin 7,3’-di-o-glucuronide are metabolized in the liver and conjugated by phase ii metabolism enzymes .

Result of Action

The action of Luteolin 7,3’-di-O-glucuronide results in several molecular and cellular effects. It has antioxidant and anti-inflammatory effects , and it has been shown to have a protective effect on neuron models . It also inhibits necroptosis, a type of cell death .

Safety and Hazards

将来の方向性

Luteolin 7,3’-di-O-glucuronide has shown potential in improving depression-like and stress coping behaviors in sleep deprivation stress models by activating the BDNF signaling . It also has potential as a chemopreventive dietary molecule, as it interacts with a number of known cellular targets and prevents the growth of cancer cells by triggering apoptosis and cell cycle arrest .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O18/c28-9-2-1-7(3-13(9)43-27-21(36)17(32)19(34)23(45-27)25(39)40)12-6-11(30)15-10(29)4-8(5-14(15)42-12)41-26-20(35)16(31)18(33)22(44-26)24(37)38/h1-6,16-23,26-29,31-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21+,22-,23-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPANBGHBBMSMQC-MWBUVXCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Luteolin 7,3'-di-O-glucuronide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。